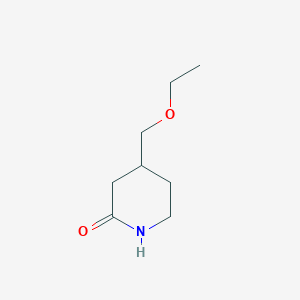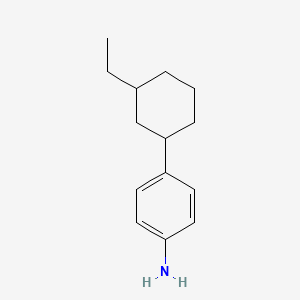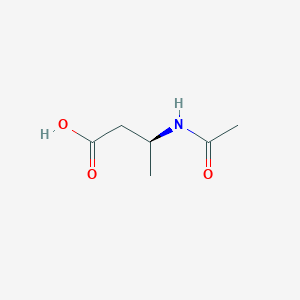
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine: is a chemical compound with the following molecular formula:
C6H5F2N3S
and a molecular weight of approximately 157.91 g/mol . It belongs to the class of thiadiazole derivatives and exhibits interesting properties due to its fluorine substitution pattern.Preparation Methods
Synthetic Routes:: The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves the following steps:
Amination of 3,5-Difluorophenylboronic acid: The boronic acid derivative reacts with an amine source (such as ammonia or an amine salt) to form the desired thiadiazole amine.
Thiadiazole Formation: The aminated boronic acid undergoes cyclization with sulfur and nitrogen sources to yield the target compound.
Amination: The reaction typically occurs under mild conditions (room temperature to reflux) using a suitable solvent (e.g., ethanol, water).
Thiadiazole Formation: Cyclization reactions are often carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Industrial Production Methods:: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield the corresponding amine or hydrazine derivatives.
Substitution: Substitution reactions at the fluorine atoms can modify the compound’s properties.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) for fluorine substitution.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Amines or hydrazines.
- Substitution: Various fluorinated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Employed in material science and agrochemical research.
Mechanism of Action
The exact mechanism of action for 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, this compound’s unique fluorine substitution pattern sets it apart from other thiadiazoles.
Properties
Molecular Formula |
C8H5F2N3S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
InChI Key |
QZHYLXQWPGQHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



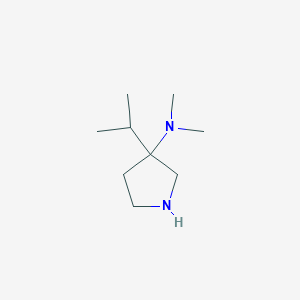
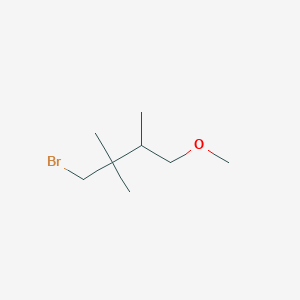
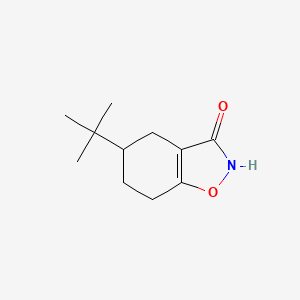


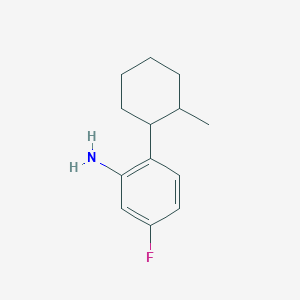
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
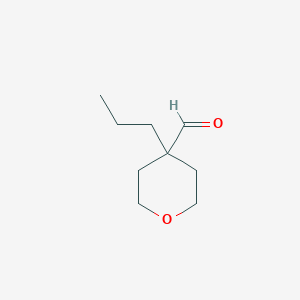
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
